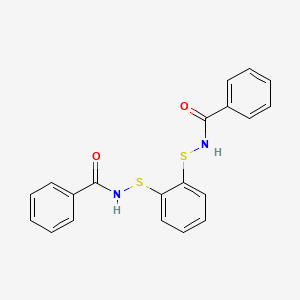
Benzamide, N,N'-(1,2-phenylenebis(thio)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, N,N’-(1,2-phenylenebis(thio)bis- is a chemical compound with the molecular formula C20H16N2O2S2 It is known for its unique structure, which includes two benzamide groups connected by a 1,2-phenylenebis(thio) linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N’-(1,2-phenylenebis(thio)bis- typically involves the reaction of o-phenylenediamine with 4-(chloromethyl)benzoyl chloride. This reaction is carried out under basic conditions, often using a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C) for 24 hours . The resulting product is then purified and characterized using techniques such as FT-IR, 1H NMR, 13C NMR, and EI-MS .
Industrial Production Methods
While specific industrial production methods for Benzamide, N,N’-(1,2-phenylenebis(thio)bis- are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing large-scale purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Benzamide, N,N’-(1,2-phenylenebis(thio)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide linkage to thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide groups or the phenylene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Azido derivatives and other substituted benzamides.
科学研究应用
Potential Biological Activities
Benzamide, N,N'-(1,2-phenylenebis(thio)bis-) has been studied for several potential biological activities:
- Enzyme Inhibition Interaction studies have shown its binding affinity with biological targets such as enzymes and receptors.
- Receptor Binding It can bind to certain receptors, influencing biological pathways.
Potential Applications
Benzamide, N,N'-(1,2-phenylenebis(thio)bis-) has potential applications in various fields:
- Materials Science It can be used in the development of new materials with enhanced properties.
- ** pharmaceuticals** It can be used in drug development due to its biological activities.
- Catalysis The compound may serve as a ligand in catalysis, influencing reaction rates and selectivity.
Structural comparison
| Compound Name | Structure | Notable Features |
|---|---|---|
| Benzamide | C7H7NO | Simple amide structure without sulfur linkages |
| Thiourea | CH4N2S | Contains sulfur but lacks aromatic rings; used in agriculture |
| 1,2-Benzenedithiol | C6H4(SH)2 | Contains thiol groups; used in organic synthesis |
| Bis(benzothiazolyl)disulfide | C14H8N2S4 | Similar disulfide linkage but different aromatic system; used in rubber processing |
Benzamide, N,N'-(1,2-phenylenebis(thio)bis-) is unique because of its combination of dual benzamide groups and a disulfide bridge, which enhances its reactivity and potential biological activities compared to similar compounds.
Research and Studies
作用机制
The mechanism of action of Benzamide, N,N’-(1,2-phenylenebis(thio)bis- involves its interaction with molecular targets through its disulfide linkage. This linkage can undergo redox reactions, leading to the formation of thiols or sulfoxides, which can interact with various biological molecules. The compound’s ability to form covalent bonds with proteins and other biomolecules makes it a valuable tool in biochemical research .
相似化合物的比较
Similar Compounds
N,N’-(1,2-Phenylene)-bis[4-(azidomethyl)benzamide]: Similar structure but with azidomethyl groups instead of benzamide groups.
N,N’-(1,2-Phenylenedisulfanediyl)dibenzamide: Similar disulfide linkage but different substituents on the benzamide groups.
Uniqueness
Benzamide, N,N’-(1,2-phenylenebis(thio)bis- is unique due to its specific disulfide linkage and the presence of benzamide groups. This combination imparts distinct chemical properties, such as redox activity and the ability to form stable complexes with various molecules. These properties make it particularly useful in applications requiring precise molecular interactions and stability.
生物活性
Benzamide derivatives, including Benzamide, N,N'-(1,2-phenylenebis(thio)bis-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique structure, which includes a bis-thioether linkage that may influence its interactions with biological targets.
Synthesis and Characterization
The synthesis of Benzamide, N,N'-(1,2-phenylenebis(thio)bis- involves the nucleophilic acyl substitution of suitable precursors. For instance, similar compounds have been synthesized using 4-(chloromethyl)benzoyl chloride and 1,2-phenylenediamine under basic conditions, yielding products characterized by techniques such as FT-IR and NMR spectroscopy .
The biological activity of Benzamide derivatives often involves their interaction with various molecular targets, including enzymes and receptors. The mechanism typically includes the formation of hydrogen bonds and other non-covalent interactions that can modulate the activity of these targets. For example, studies on related compounds have shown that they can inhibit key enzymes involved in cancer cell proliferation .
Anticancer Properties
Recent investigations into the anticancer potential of benzamide derivatives have shown promising results. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The cytotoxicity is often dose-dependent, indicating a potential for therapeutic applications in oncology .
Enzyme Inhibition
Benzamide derivatives are known to inhibit several enzymes critical for tumor growth. For example, studies have reported that certain benzamide derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in DNA synthesis and cell proliferation. This inhibition can lead to reduced tumor growth in preclinical models .
Case Studies
| Study | Compound | Target | Effect | IC50 Value |
|---|---|---|---|---|
| Study 1 | UP-1 | Glioblastoma MG-U87 cells | Cytotoxicity observed | 400 µM |
| Study 2 | I-8 | RET kinase | Strong inhibition | Moderate to high potency |
| Study 3 | Benzamide riboside | DHFR | Inhibition leading to reduced NADP levels | Not specified |
属性
CAS 编号 |
63906-87-6 |
|---|---|
分子式 |
C20H16N2O2S2 |
分子量 |
380.5 g/mol |
IUPAC 名称 |
N-(2-benzamidosulfanylphenyl)sulfanylbenzamide |
InChI |
InChI=1S/C20H16N2O2S2/c23-19(15-9-3-1-4-10-15)21-25-17-13-7-8-14-18(17)26-22-20(24)16-11-5-2-6-12-16/h1-14H,(H,21,23)(H,22,24) |
InChI 键 |
LFVGDGCHHCFEJP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NSC2=CC=CC=C2SNC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















